molecular formula C16H15NO4 B251854 N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Número de catálogo B251854
Peso molecular: 285.29 g/mol
Clave InChI: CWCMZMIKEMFOOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDL-100,907, is a chemical compound that has been extensively studied in the field of neuroscience. MDB is a selective antagonist of the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily found in the prefrontal cortex, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance abuse.

Mecanismo De Acción

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily found in the prefrontal cortex, where it modulates dopamine signaling. By blocking the D4 receptor, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making. Several studies have shown that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can improve cognitive deficits in animal models of neuropsychiatric disorders, including schizophrenia and ADHD.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a selective antagonist of the D4 receptor, which allows for the specific modulation of dopamine signaling in the prefrontal cortex. Additionally, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in animal models of neuropsychiatric disorders, which allows for the translation of preclinical findings to clinical applications.
However, there are also limitations to the use of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. One limitation is that it is a synthetic compound, which can limit its use in certain experimental paradigms. Additionally, the specific mechanism of action of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on the D4 receptor is not fully understood, which can limit its use in certain experimental paradigms.

Direcciones Futuras

There are several future directions for the study of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One future direction is the development of more selective D4 receptor antagonists, which can allow for the specific modulation of dopamine signaling in the prefrontal cortex. Additionally, the development of more potent D4 receptor antagonists can allow for the translation of preclinical findings to clinical applications.
Another future direction is the study of the specific mechanisms of action of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on the D4 receptor. This can allow for a better understanding of the role of the D4 receptor in neuropsychiatric disorders and can lead to the development of more effective treatments.
Finally, the study of the effects of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other neurotransmitter systems can provide a more comprehensive understanding of its effects on cognitive processes. This can lead to the development of more effective treatments for neuropsychiatric disorders.

Métodos De Síntesis

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 1,2-dihydroxybenzene to form 1,4-benzodioxine. The final step involves the reaction of 1,4-benzodioxine with 6-aminohexanoic acid to form N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Aplicaciones Científicas De Investigación

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in the field of neuroscience due to its selective antagonism of the D4 receptor. Several studies have shown that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.

Propiedades

Fórmula molecular

C16H15NO4

Peso molecular

285.29 g/mol

Nombre IUPAC

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H15NO4/c1-19-13-4-2-3-12(10-13)17-16(18)11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10H,7-8H2,1H3,(H,17,18)

Clave InChI

CWCMZMIKEMFOOK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

SMILES canónico

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Solubilidad

42.8 [ug/mL]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.